{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of midazolam, a benzodiazepine derivative, has been described using isocyanide reagents . The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide, could potentially be used in the synthesis of such a compound .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 1,2,3-triazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. Attached to this ring is a methanamine group and a 2-chloro-6-fluorophenyl group .Future Directions
Mechanism of Action
Target of Action
AKOS011330802, also known as F2157-1107 or (1-(2-Chloro-6-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in regulating mitochondrial functions and cell life and death .
Mode of Action
AKOS011330802 acts as a VDAC inhibitor , reducing channel conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . This suggests that AKOS011330802 can modulate mitochondrial function and cellular apoptosis through its interaction with VDAC .
Biochemical Pathways
Given its role as a vdac inhibitor, it is likely to impact pathways related tomitochondrial function and apoptosis . VDAC plays a key role in the regulation of mitochondrial metabolite transport and is involved in the release of apoptogenic factors such as cytochrome c .
Result of Action
The primary result of AKOS011330802’s action is the inhibition of VDAC, leading to a reduction in channel conductance . This can result in the modulation of mitochondrial functions and the inhibition of apoptosis in cells . The specific molecular and cellular effects would depend on the context of the cell type and the cellular environment.
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]triazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,4,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHUPKSTNXZHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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